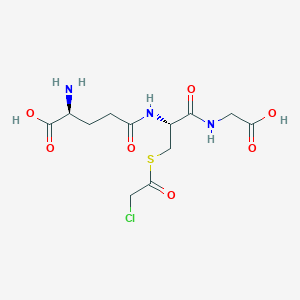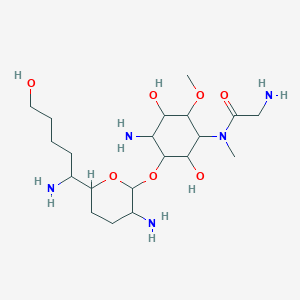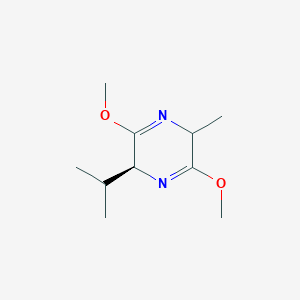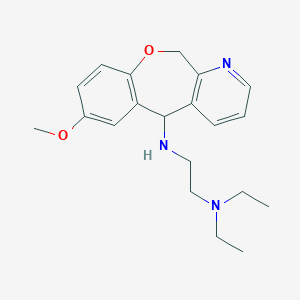
5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine, also known as DHBE, is a heterocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications. DHBE belongs to the class of benzoxepine compounds, which are known for their diverse biological activities.
Mechanism Of Action
The exact mechanism of action of 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine is not fully understood, but it is believed to act on the GABAergic system in the brain. 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine has been shown to enhance the activity of GABA receptors, which are known to play a role in regulating anxiety, mood, and pain.
Biochemical And Physiological Effects
5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine has also been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant effects.
Advantages And Limitations For Lab Experiments
One advantage of using 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine in lab experiments is its relatively low toxicity. 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine has been shown to have a high therapeutic index, meaning that it can be administered at doses that are effective without causing significant side effects. One limitation of using 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine. One area of interest is its potential use in the treatment of anxiety disorders. 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine has been shown to have anxiolytic effects in animal models, and further research is needed to determine its potential efficacy in humans. Another area of interest is its potential use in the treatment of neuropathic pain. 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine has been shown to reduce pain sensitivity in animal models, and further research is needed to determine its potential efficacy in humans. Finally, 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine may have potential applications in the treatment of other neurological disorders, such as epilepsy and depression.
Synthesis Methods
The synthesis of 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine involves the reaction of 2-(diethylamino)ethylamine with 7-methoxy-5,11-dihydrobenz[b][1]oxepin-5-one in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine as the final product.
Scientific Research Applications
5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models. 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine has also been investigated for its potential use in the treatment of neuropathic pain, as it has been shown to reduce pain sensitivity in animal models.
properties
CAS RN |
115749-98-9 |
|---|---|
Product Name |
5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine |
Molecular Formula |
C20H27N3O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-(9-methoxy-5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H27N3O2/c1-4-23(5-2)12-11-22-20-16-7-6-10-21-18(16)14-25-19-9-8-15(24-3)13-17(19)20/h6-10,13,20,22H,4-5,11-12,14H2,1-3H3 |
InChI Key |
LHJPLYUWEHXOOU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1C2=C(COC3=C1C=C(C=C3)OC)N=CC=C2 |
Canonical SMILES |
CCN(CC)CCNC1C2=C(COC3=C1C=C(C=C3)OC)N=CC=C2 |
synonyms |
5-((2-(diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 5-((2-(diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 1.5 fumarate DEAMBP KW 3407 KW-3407 KW3407 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



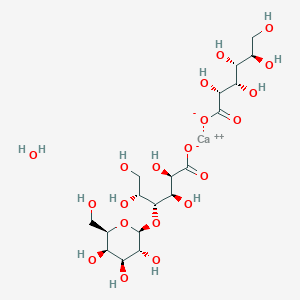
![Ethyl Imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B46784.png)
![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B46787.png)





